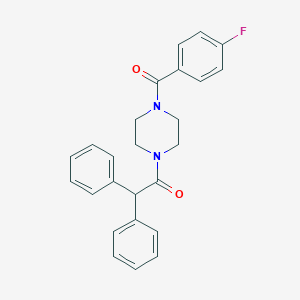
1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine, also known as BBP, is a chemical compound that has been extensively researched for its potential therapeutic applications. BBP is a piperazine derivative that contains a benzyl bromide and phenylsulfonyl group, making it a unique and interesting molecule to study.
Mecanismo De Acción
1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine acts as a partial agonist of the 5-HT1A receptor, which means that it can activate the receptor to a certain extent but not fully. This partial agonism results in a modulatory effect on the receptor, which can lead to changes in mood, anxiety, and aggression. 1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine also inhibits the reuptake of serotonin, which increases the levels of serotonin in the synapse and enhances its effects on the receptor.
Biochemical and Physiological Effects
1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which can lead to improvements in cognitive function. 1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine has also been shown to reduce the levels of corticosterone, a stress hormone, which can lead to a reduction in anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine has a number of advantages for lab experiments. It is relatively easy to synthesize and has a high affinity for the 5-HT1A receptor, making it a useful tool for studying the receptor's function. However, 1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine has a short half-life, which can make it difficult to study its effects over a longer period of time. Additionally, 1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine has a relatively low potency, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are a number of future directions for the study of 1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine. One potential direction is the development of more potent and selective 1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine analogs that can be used to study the 5-HT1A receptor and its function. Another potential direction is the study of 1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine's effects on other neurotransmitter systems, such as the glutamate system, which has been implicated in the pathophysiology of a number of neuropsychiatric disorders. Finally, the therapeutic potential of 1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine for the treatment of mood disorders and anxiety disorders should be further explored in preclinical and clinical studies.
Conclusion
In conclusion, 1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine is a unique and interesting molecule that has been extensively studied for its potential therapeutic applications. Its high affinity for the 5-HT1A receptor and inhibitory effect on serotonin reuptake make it a useful tool for studying the receptor's function and potential as a therapeutic agent. While 1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine has some limitations, there are a number of future directions for its study that could lead to new insights into the pathophysiology of neuropsychiatric disorders and the development of new treatments.
Métodos De Síntesis
1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine can be synthesized through a multistep process involving the reaction of piperazine with benzyl bromide and phenylsulfonyl chloride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine. The synthesis method is relatively straightforward and can be carried out in a laboratory setting with relative ease.
Aplicaciones Científicas De Investigación
1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and aggression. 1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine has also been shown to have an inhibitory effect on the reuptake of serotonin, which further supports its potential as a therapeutic agent for the treatment of mood disorders.
Propiedades
Nombre del producto |
1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine |
|---|---|
Fórmula molecular |
C17H19BrN2O2S |
Peso molecular |
395.3 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-4-[(4-bromophenyl)methyl]piperazine |
InChI |
InChI=1S/C17H19BrN2O2S/c18-16-8-6-15(7-9-16)14-19-10-12-20(13-11-19)23(21,22)17-4-2-1-3-5-17/h1-9H,10-14H2 |
Clave InChI |
JNSBKOQOLAUURP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
C1CN(CCN1CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2,3-Dimethoxy-phenyl)-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-methanone](/img/structure/B248426.png)
![2-(4-Chloro-phenoxy)-1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B248427.png)



![{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(pyridin-3-yl)methanone](/img/structure/B248433.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methylcyclohexyl)piperazine](/img/structure/B248434.png)

![9-ethyl-3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B248437.png)


![Biphenyl-4-yl[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248442.png)

